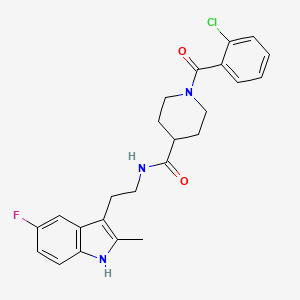
C24H25ClFN3O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C24H25ClFN3O2 Adoprazine hydrochloride . It is a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, which makes it a potential antipsychotic drug .
Vorbereitungsmethoden
Formation of the core structure: This involves the construction of the main molecular framework through a series of chemical reactions.
Functional group modifications: Introduction of specific functional groups such as chlorine, fluorine, and nitrogen-containing groups.
Purification and crystallization: The final product is purified and crystallized to obtain the desired compound in its pure form.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Adoprazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Adoprazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of dopamine D2 receptor antagonists and 5-HT1A receptor agonists.
Biology: It is used in research to understand the role of dopamine and serotonin receptors in various biological processes.
Medicine: It is being investigated as a potential antipsychotic drug for the treatment of conditions such as schizophrenia and bipolar disorder.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Adoprazine hydrochloride exerts its effects by acting as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist. This means that it blocks the action of dopamine at the D2 receptors and activates the serotonin 5-HT1A receptors. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play a crucial role in regulating mood, cognition, and behavior .
Vergleich Mit ähnlichen Verbindungen
Adoprazine hydrochloride can be compared with other similar compounds such as:
Cetirizine: A second-generation antihistamine used to treat allergic rhinitis and urticaria.
Levocetirizine: A selective histamine H1 antagonist used to treat allergic symptoms.
While these compounds share some similarities in their chemical structure, Adoprazine hydrochloride is unique in its dual action as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, making it a potential candidate for antipsychotic therapy.
Eigenschaften
Molekularformel |
C24H25ClFN3O2 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
1-(2-chlorobenzoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25ClFN3O2/c1-15-18(20-14-17(26)6-7-22(20)28-15)8-11-27-23(30)16-9-12-29(13-10-16)24(31)19-4-2-3-5-21(19)25/h2-7,14,16,28H,8-13H2,1H3,(H,27,30) |
InChI-Schlüssel |
GSALTRLJSBTHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


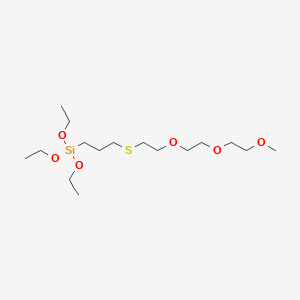
![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12615088.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)
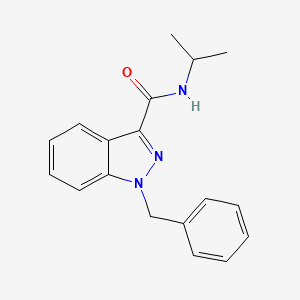
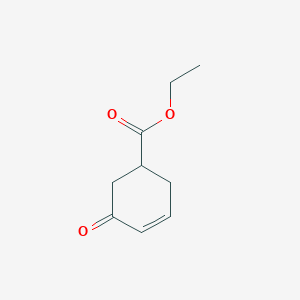
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
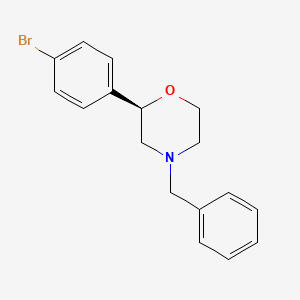
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
